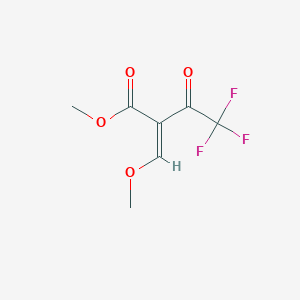
Methyl 4,4,4-trifluoro-2-(methoxymethylene)-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4,4,4-trifluoro-2-(methoxymethylene)-3-oxobutanoate is an organic compound with the molecular formula C7H7F3O4. This compound is characterized by the presence of trifluoromethyl and methoxymethylene groups, which contribute to its unique chemical properties. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,4,4-trifluoro-2-(methoxymethylene)-3-oxobutanoate typically involves the reaction of methyl acetoacetate with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Methyl acetoacetate+Trifluoroacetic anhydride→Methyl 4,4,4-trifluoro-2-(methoxymethylene)-3-oxobutanoate
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4,4,4-trifluoro-2-(methoxymethylene)-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Methyl 4,4,4-trifluoro-2-(methoxymethylene)-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound is utilized in the development of advanced materials with unique properties.
Biology and Medicine: Research into its potential biological activities and medicinal applications is ongoing.
Industry: The compound is used in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of Methyl 4,4,4-trifluoro-2-(methoxymethylene)-3-oxobutanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The methoxymethylene group also contributes to its chemical behavior, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate
- Methyl 4,4,4-trifluoro-2-(formylamino)-3-hydroxy-3-(4-methoxyphenyl)butanoate
- 4,4,4-Trifluoro-2-methyl-1-butanol
Uniqueness
Methyl 4,4,4-trifluoro-2-(methoxymethylene)-3-oxobutanoate is unique due to the presence of both trifluoromethyl and methoxymethylene groups. These functional groups impart distinct chemical properties, making the compound valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C7H7F3O4 |
|---|---|
Poids moléculaire |
212.12 g/mol |
Nom IUPAC |
methyl (2Z)-4,4,4-trifluoro-2-(methoxymethylidene)-3-oxobutanoate |
InChI |
InChI=1S/C7H7F3O4/c1-13-3-4(6(12)14-2)5(11)7(8,9)10/h3H,1-2H3/b4-3- |
Clé InChI |
XAJDZVORTHXXCC-ARJAWSKDSA-N |
SMILES isomérique |
CO/C=C(/C(=O)C(F)(F)F)\C(=O)OC |
SMILES canonique |
COC=C(C(=O)C(F)(F)F)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


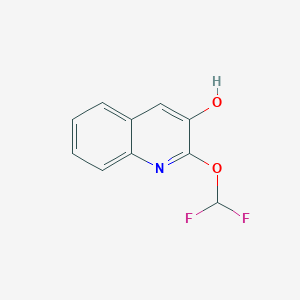

![2-((3-Amino-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethanol](/img/structure/B11893317.png)





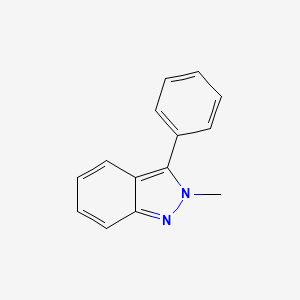

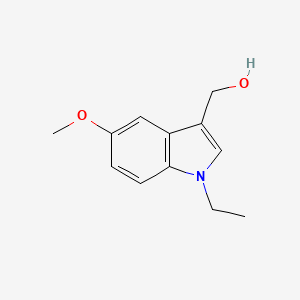
![5-Fluoro-2H-spiro[benzofuran-3,4'-piperidine]](/img/structure/B11893392.png)
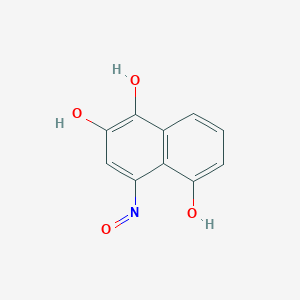
![1-Methyl-3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidine]](/img/structure/B11893399.png)
